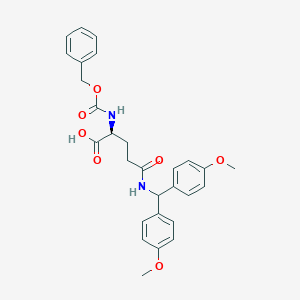

Z-Gln(Dod)-OH

Description

Properties

CAS No. |

28252-49-5 |

|---|---|

Molecular Formula |

C28H30N2O7 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

(2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C28H30N2O7/c1-35-22-12-8-20(9-13-22)26(21-10-14-23(36-2)15-11-21)30-25(31)17-16-24(27(32)33)29-28(34)37-18-19-6-4-3-5-7-19/h3-15,24,26H,16-18H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m0/s1 |

InChI Key |

NXGRPCWLXRUYOF-DEOSSOPVSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Other CAS No. |

28252-49-5 |

Synonyms |

n2-[(benzyloxy)carbonyl]-n-[bis(4-methoxyphenyl)methyl]-l-glutamine; (2S)-2-{[(benzyloxy)carbonyl]amino}-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}butanoicacid; EINECS248-926-6; Z-Gln(Dod)-OH; AC1L3PPZ; AC1Q5QSY; AR-1K5538; ZINC12339541; AM002910; 3B3-062464; N-(Bis(4-methoxyphenyl)methyl)-N2-((phenylmethoxy)carbonyl)-L-glutamine; (2S)-5-[bis(4-methoxyphenyl)methylamino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoicacid |

Origin of Product |

United States |

Preparation Methods

Rationale for Dod Protection

The Dod group (4,4’-dimethoxybenzhydryl) is selected for its dual stability and cleavability:

-

Stability : Resists hydrolysis under 3N HCl and catalytic hydrogenation.

-

Cleavability : Removed selectively with trifluoroacetic acid (TFA) without affecting the Z group.

Comparative studies (Table 1) highlight Dod’s superiority over Trt and DMB in minimizing side-chain hydrolysis during terminal amide hydrolysis.

Table 1: Stability of Glutamine Side-Chain Protecting Groups

| Protecting Group | Stability in 3N HCl | Stability in H<sub>2</sub>/Pd-C | Cleavage Agent |

|---|---|---|---|

| Dod | High | High | TFA |

| Trt | Moderate | Low | TFA |

| DMB | Low | High | TFA/Anisole |

Data adapted from Altherr et al..

Stepwise Synthesis of Z-Gln(Dod)-OH

Protection of Glutamine Side Chain

-

Dod Introduction :

Glutamine’s side-chain amide is protected via reaction with 4,4’-dimethoxybenzhydryl chloride (Dod-Cl) in dimethylformamide (DMF) under basic conditions (e.g., NaHCO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>).The reaction is monitored by thin-layer chromatography (TLC), with yields exceeding 80% after purification by crystallization.

-

Z Protection of α-Amine :

The α-amine is protected using benzyl chloroformate (Z-Cl) in a biphasic system (CH<sub>2</sub>Cl<sub>2</sub>/H<sub>2</sub>O) with Na<sub>2</sub>CO<sub>3</sub> as the base:Excess Z-Cl is quenched with 2N HCl, and the product is extracted into ethyl acetate, washed with brine, and dried over Na<sub>2</sub>SO<sub>4</sub>.

Purification and Characterization

-

Crystallization : this compound is recrystallized from ether/pentane mixtures, yielding colorless crystals.

-

Analytical Data :

Optimization of Coupling Reactions

Azirine/Oxazolone Method

The azirine/oxazolone approach, validated for poly-Aib peptides, is adaptable for this compound incorporation into larger sequences:

-

Activation : this compound is converted to a mixed anhydride with isobutyl chloroformate in tetrahydrofuran (THF) at -15°C.

-

Coupling : The anhydride reacts with a peptide fragment’s free amine in DMF, using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling agents.

-

Deprotection : Post-coupling, the Dod group is removed with TFA/anisole (9:1) to regenerate the glutamine side chain.

Critical Parameters :

-

Temperature : Reactions conducted at 0–4°C minimize racemization.

-

Solvent : DMF enhances solubility of protected intermediates.

Challenges and Mitigation Strategies

Side Reactions

Scalability

-

Cost Efficiency : Dod-Cl is cost-prohibitive at scale; optimized stoichiometry (1.1 equiv.) balances yield and expense.

-

Column Chromatography : Silica gel chromatography (EtOAc/hexane, 4:6) achieves >95% purity but is labor-intensive.

Comparative Analysis with Alternative Routes

Solid-Phase Peptide Synthesis (SPPS)

While SPPS is viable, solution-phase synthesis remains preferred for this compound due to:

Chemical Reactions Analysis

Types of Reactions

Z-Gln(Dod)-OH can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Z-Gln(Dod)-OH has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Z-Gln(Dod)-OH involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies using techniques like molecular docking and biochemical assays can provide insights into its specific targets and mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Z-Gln(Dod)-OH with three structurally related compounds:

<sup>†</sup> Inferred properties based on analogs; Dod-group assumed to increase hydrophobicity compared to Trt.

(a) Z-Gln(Trt)-OH vs. This compound

- Protecting Group Stability : The trityl (Trt) group in Z-Gln(Trt)-OH is bulkier and more acid-labile than Dod, facilitating selective deprotection under mild acidic conditions . Dod, likely a linear alkyl chain, may require harsher conditions (e.g., strong acids or bases) for removal.

- Solubility : The Dod group’s hydrophobicity could reduce aqueous solubility compared to Trt, impacting reaction kinetics in peptide synthesis .

- Applications : Z-Gln(Trt)-OH is widely used in solid-phase synthesis for peptides requiring glutamine residues . This compound might be preferred in lipidated peptide designs due to enhanced membrane permeability.

(b) Z-D-Gln-OH vs. This compound

- Stereochemistry: Z-D-Gln-OH is the D-stereoisomer, making it suitable for synthesizing non-natural peptides with altered bioactivity . This compound retains the natural L-configuration.

- Side-Chain Protection : Z-D-Gln-OH lacks side-chain protection, limiting its utility in multi-step syntheses where selective functionalization is required.

(c) Z-DL-Pro-OH vs. This compound

- Amino Acid Backbone: Proline (rigid, cyclic) vs. glutamine (flexible, polar). Z-DL-Pro-OH is used to introduce conformational constraints in peptides, while this compound contributes to hydrogen bonding and solubility modulation .

- Molecular Weight : Z-DL-Pro-OH (249.26 g/mol) is significantly smaller, enabling faster diffusion in biochemical assays compared to this compound .

Q & A

Q. How should genomic data from studies involving this compound derivatives be managed ethically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.